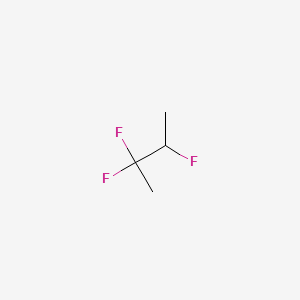

2,2,3-Trifluorobutane

Description

Structure

3D Structure

Properties

CAS No. |

66587-75-5 |

|---|---|

Molecular Formula |

C4H7F3 |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

2,2,3-trifluorobutane |

InChI |

InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 |

InChI Key |

ZHDXQPWRQLEOED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

2,2,3-Trifluorobutane: A Technical Overview of a Sparsely Characterized Fluorinated Alkane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the known chemical properties and synthesis of 2,2,3-trifluorobutane. Despite the growing interest in fluorinated organic compounds within medicinal chemistry and materials science, this particular molecule remains largely uncharacterized in publicly accessible literature. This document summarizes the available data and highlights significant knowledge gaps regarding its physicochemical properties, reactivity, and potential applications.

Core Chemical Properties

Fundamental identifying information for this compound has been compiled from various chemical databases. However, a comprehensive experimental characterization of its physical properties is notably absent from the scientific literature.

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃ | PubChem[1], ChemSynthesis[2] |

| Molecular Weight | 112.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66587-75-5 | PubChem[1] |

| SMILES | CC(C(C)(F)F)F | PubChem[1] |

| InChIKey | ZHDXQPWRQLEOED-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | Not available | ChemSynthesis[2] |

| Melting Point | Not available | ChemSynthesis[2] |

| Density | Not available | ChemSynthesis[2] |

Synthesis of this compound

A method for the synthesis of this compound has been reported in the scientific literature. The process involves the regioselective monofluorination of a gem-difluoro precursor.

Experimental Protocol: Monofluorination of 2,2-Difluorobutane (B3031438)

The synthesis of this compound is achieved through the fluorination of 2,2-difluorobutane using cobalt trifluoride (CoF₃).[3] This reaction selectively introduces a third fluorine atom onto the methylene (B1212753) group adjacent to the gem-difluoromethylene group.[3]

Reaction Conditions:

-

Reactant: 2,2-difluorobutane

-

Fluorinating Agent: Cobalt trifluoride (CoF₃)

-

Temperature: 25 °C[3]

-

Reaction Time: 1 hour (prolonged reaction time can increase yield)[3]

The reaction is reported to produce this compound in excellent yield under these mild conditions.[3] It is crucial to maintain a low reaction temperature, as elevated temperatures (e.g., 100 °C) lead to the formation of polyfluorinated by-products, such as 1,2,2,3-tetrafluorobutane and 2,2,3,3-tetrafluorobutane.[3]

The following diagram illustrates the workflow for the synthesis of this compound.

Reactivity and Potential Applications

There is a significant lack of information in the scientific literature regarding the specific reactivity of this compound beyond its synthesis. Generally, fluoroalkanes are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond.[4] This stability often renders them less reactive compared to their hydrocarbon counterparts. However, the presence of hydrogen atoms in this compound may provide sites for certain chemical transformations that are not possible in perfluorinated alkanes.

No specific applications for this compound in drug development or as a research chemical have been documented. While the introduction of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity, there is no indication that this compound has been explored for these purposes.

Toxicology and Safety

No specific toxicological or safety data for this compound was found. For any handling of this compound, standard laboratory safety protocols for working with fluorinated organic compounds should be followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion and Future Outlook

This compound is a chemical entity for which basic identifying information and a synthesis route are available. However, there is a stark absence of experimentally determined physicochemical data, as well as studies on its reactivity, potential applications, and biological effects. This presents an opportunity for foundational research to characterize this molecule. Future work could involve:

-

Experimental determination of physical properties: Measuring the boiling point, melting point, density, and other key physical constants.

-

Spectroscopic characterization: Obtaining and interpreting NMR, mass spectrometry, and infrared spectra to provide a reference for this compound.

-

Exploration of reactivity: Investigating its stability and potential for further chemical modification.

-

Computational studies: Employing theoretical methods to predict its properties and reactivity to guide future experimental work.

-

Biological screening: Assessing its potential as a building block in medicinal chemistry or for other applications.

Until such studies are conducted, this compound will remain a poorly understood member of the vast family of fluorinated organic compounds.

References

In-Depth Technical Guide: 2,2,3-Trifluorobutane (CAS: 66587-75-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2,2,3-Trifluorobutane. It is intended for informational purposes for a scientific audience. Due to the limited publicly available data for this specific compound, some sections rely on computed data and general properties of related fluorinated hydrocarbons. Researchers should exercise caution and verify any information through experimental validation.

Core Chemical Identity and Properties

This compound is a fluorinated hydrocarbon with the chemical formula C₄H₇F₃.[1] Its structure consists of a butane (B89635) backbone with three fluorine atoms attached to the second and third carbon atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66587-75-5 | PubChem[2], LookChem[1] |

| Molecular Formula | C₄H₇F₃ | PubChem[2], LookChem[1] |

| Molecular Weight | 112.09 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CC(C(C)(F)F)F | PubChem[2] |

| InChIKey | ZHDXQPWRQLEOED-UHFFFAOYSA-N | PubChem[2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents (predicted). | General Haloalkane Properties |

| XLogP3 | 2 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |

Synthesis

A specific synthesis for this compound has been reported in the scientific literature. However, access to the detailed experimental protocol from this source is limited.

Literature Reference:

-

Chemistry Letters, 1991, 20 (12), pp. 2183-2184.

Without access to the full text of this article, a detailed, validated experimental protocol cannot be provided in this guide. A generalized synthetic approach to creating fluorinated alkanes often involves the fluorination of a suitable precursor, such as an alkene or an alcohol.

Below is a conceptual workflow for a potential synthesis of this compound, illustrating a common strategy for the introduction of fluorine atoms into a hydrocarbon skeleton.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public spectral databases. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar fluorinated compounds.

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the methyl and methine protons, with splitting patterns influenced by vicinal and geminal H-F and H-H coupling. |

| ¹³C NMR | Four distinct carbon signals, with chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). |

| ¹⁹F NMR | Signals for the fluorine atoms, with chemical shifts and coupling patterns providing information about their chemical environment and proximity to each other and to protons. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations. Strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of HF, fluorine radicals, and small alkyl fragments. |

Reactivity and Potential Applications

Information regarding the specific chemical reactions and applications of this compound is scarce. As a saturated fluoroalkane, it is expected to be relatively inert under normal conditions. The carbon-fluorine bond is exceptionally strong, rendering it resistant to many common chemical transformations.

Potential areas of interest for this compound, and for fluorinated alkanes in general, could include:

-

Refrigerants and Solvents: Due to their volatility and low reactivity.

-

Building Blocks in Organic Synthesis: For the introduction of fluorinated moieties into more complex molecules.

-

Tracers: Their unique spectroscopic signatures (particularly in ¹⁹F NMR) could make them useful as tracers in various scientific studies.

Safety and Handling

No specific material safety data sheet (MSDS) for this compound is publicly available. However, based on the properties of similar short-chain fluorinated hydrocarbons, the following precautions should be considered:

-

Flammability: Assumed to be flammable. Keep away from heat, sparks, and open flames.

-

Inhalation: May cause respiratory irritation. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The following diagram illustrates a general workflow for the safe handling of volatile and potentially hazardous chemicals like this compound in a laboratory setting.

Caption: General laboratory workflow for safe handling of chemicals.

Biological Activity and Drug Development Relevance

There is no available information to suggest that this compound has any known biological activity or direct application in drug development. Its potential relevance would likely be as a synthetic intermediate or a tool compound in chemical biology research.

Conclusion

This compound is a small, fluorinated alkane for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established, its physicochemical properties, spectroscopic characteristics, and reactivity are largely uncharacterized in the public domain. Researchers interested in this compound should consider the necessity of experimental determination of its properties and should handle it with the precautions appropriate for a volatile and potentially flammable fluorinated hydrocarbon.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Fluorinated Butanes

This technical guide provides a comprehensive overview of the core physical properties of fluorinated butanes. The strategic replacement of hydrogen with fluorine atoms imparts unique and valuable characteristics to the butane (B89635) scaffold, leading to applications ranging from advanced refrigerants and propellants to specialized solvents and potential use in medical applications. Understanding these fundamental physical properties is critical for their effective utilization in research and development.

Core Physical Properties

The introduction of fluorine, the most electronegative element, into the butane molecule dramatically alters its intermolecular forces. This leads to significant changes in boiling point, vapor pressure, and density compared to the parent alkanes. The following tables summarize key physical data for n-butane, isobutane, and several of their fluorinated derivatives.

General Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| n-Butane | C₄H₁₀ | 58.12 |

| Isobutane | C₄H₁₀ | 58.12 |

| 1-Fluorobutane | C₄H₉F | 76.11 |

| 2-Fluorobutane | C₄H₉F | 76.11 |

| Perfluorobutane (Decafluorobutane) | C₄F₁₀ | 238.03 |

Thermodynamic and Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density | Vapor Pressure |

| n-Butane | -138.3 | -0.5 | 0.60 g/cm³ (at 0°C) | 2.1 atm (at 21°C) |

| Isobutane | -159.6 | -11.7 | 0.59 g/cm³ (at 20°C) | 3.1 atm (at 21°C) |

| 1-Fluorobutane | -135.5 | 32.3 | 0.81 g/cm³ (at 20°C) | 53.3 kPa (at 20°C) |

| 2-Fluorobutane | -137.5 | 25 | 0.80 g/cm³ (at 20°C) | 74.7 kPa (at 20°C) |

| Perfluorobutane | -128 | -2 | 1.55 g/cm³ (at 20°C) | 228 kPa (at 20°C) |

Experimental Protocols

The accurate determination of physical properties is paramount for the application of fluorinated butanes. The data presented in this guide are derived from established experimental methodologies, outlined below.

Boiling Point Determination

The boiling point of a substance is typically determined using ebulliometry. A common laboratory method involves heating the liquid in a distillation apparatus equipped with a thermometer or a thermocouple. The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a given external pressure, usually atmospheric pressure. For volatile compounds like butanes, this process is conducted in a sealed or semi-sealed apparatus to prevent loss of material. The temperature reading must remain constant during the distillation of the bulk material to be considered the true boiling point.

Melting Point Determination

Melting points are determined using a capillary tube method with a melting point apparatus. A small, powdered sample of the solidified compound is packed into a thin capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquefied is recorded as the melting point range. For substances that are gases at room temperature, the sample must be frozen in situ using a cold finger or a cryostat.

Vapor Pressure Measurement

Vapor pressure is frequently measured using a static method. A small amount of the liquid is placed in a thermostatted, evacuated container connected to a pressure measuring device, such as a manometer. The system is allowed to reach equilibrium at a set temperature, and the pressure exerted by the vapor is recorded. This is repeated at various temperatures to generate a vapor pressure curve. For high-pressure measurements, a high-pressure cell is required.

Density Measurement

The density of liquid fluorinated butanes can be measured using a pycnometer or a vibrating tube densitometer. The pycnometer method involves accurately weighing a specific volume of the liquid at a controlled temperature. The vibrating tube densitometer measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid.

Visualizations

Structure-Property Relationship

Caption: Logical diagram illustrating the effect of fluorination on the physical properties of butane.

Experimental Workflow for Physical Property Determination

Caption: A generalized experimental workflow for the determination of key physical properties of fluorinated butanes.

Conformational Landscape of 2,2,3-Trifluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of 2,2,3-trifluorobutane. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from well-studied analogous fluorinated alkanes, such as 2,3-difluorobutane, to predict its conformational behavior. The principles of stereoelectronic effects, including the gauche effect and steric hindrance, are discussed in the context of predicting the relative stabilities of its rotamers. Furthermore, this guide outlines the standard experimental and computational protocols that are employed for the conformational analysis of such organofluorine compounds. This includes detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. The information is presented with illustrative data and visualizations to provide a comprehensive understanding of the conformational landscape of this compound, which is crucial for its application in medicinal chemistry and materials science.

Introduction

Organofluorine compounds are of significant interest in drug development and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The conformational preferences of fluorinated molecules play a critical role in their biological activity and material properties. Understanding the rotational isomerism of small fluorinated alkanes like this compound is fundamental to designing more complex molecules with desired three-dimensional structures.

The conformational analysis of alkanes is primarily governed by a combination of steric and electronic effects. In fluorinated alkanes, a phenomenon known as the "gauche effect" often dictates the most stable conformation, where a gauche arrangement of electronegative substituents is favored over the anti-periplanar conformation.[1] This is attributed to stabilizing hyperconjugative interactions.[1][2] In this compound, the interplay between the gauche effect involving the fluorine atoms and steric repulsion between the methyl and trifluoromethyl groups determines the conformational equilibrium.

This guide will explore the predicted staggered conformations of this compound, their relative stabilities, and the methodologies used to study them.

Conformational Analysis of this compound

Rotation around the C2-C3 bond of this compound gives rise to three staggered conformations, which are depicted as Newman projections below. The relative stability of these conformers is determined by the balance of several interactions:

-

Gauche F/F interactions: Generally stabilizing due to the gauche effect.[1]

-

Gauche F/CH₃ interactions: Moderately destabilizing due to steric hindrance.

-

Gauche CH₃/CF₃ interactions: Significantly destabilizing due to steric hindrance.

-

Hyperconjugation: Donation of electron density from C-H or C-C σ bonding orbitals to C-F σ* antibonding orbitals can stabilize certain conformations.[1]

Based on these principles, we can predict the relative energies of the staggered conformers.

Staggered Conformers

The three unique staggered conformations (rotamers) around the C2-C3 bond are designated as G1, G2, and A.

Caption: Newman projections of the staggered conformers of this compound.

-

Conformer G1: The C3-F is gauche to one C2-F and the C2-CH₃ group. The C3-CH₃ is gauche to the other C2-F.

-

Conformer G2: The C3-F is gauche to both C2-F atoms. The C3-CH₃ is anti to one C2-F and gauche to the other and the C2-CH₃.

-

Conformer A: The C3-F is anti to one of the C2-F atoms and gauche to the other. The C3-CH₃ is gauche to both C2-F atoms.

Predicted Relative Stabilities

Based on the principles of the gauche effect and steric hindrance, a qualitative prediction of the relative energies can be made. Conformer G2 is likely to be the most stable due to the favorable F/F gauche interaction and the C3-CH₃ group being relatively far from the C2-F atoms. Conformer A would be of intermediate energy. Conformer G1 is expected to be the least stable due to significant steric repulsion between the gauche C2-CH₃ and C3-CH₃ groups.

Quantitative Data (Illustrative)

The following table summarizes hypothetical quantitative data for the conformational analysis of this compound, based on trends observed for similar fluorinated alkanes.[3]

| Conformer | Dihedral Angle (F-C2-C3-F) (°) | Dihedral Angle (CH₃-C2-C3-CH₃) (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| G1 | ~60 | ~60 | 2.5 | ~5 |

| G2 | ~60 | ~180 | 0.0 | ~70 |

| A | ~180 | ~60 | 1.0 | ~25 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying conformational equilibria in solution.[4] Vicinal coupling constants (³J) are particularly informative as they are related to the dihedral angle between the coupled nuclei through the Karplus equation.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: ¹H, ¹⁹F, and ¹³C NMR spectra are acquired. 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HOESY (¹H-¹⁹F) are used to assign all signals unambiguously.

-

Coupling Constant Measurement: High-resolution 1D ¹H and ¹⁹F spectra are recorded to accurately measure the vicinal ³JHH and ³JHF coupling constants.

-

Karplus Analysis: The experimentally determined coupling constants are used in generalized Karplus equations to estimate the dihedral angles and, consequently, the populations of the different conformers.

-

Variable Temperature (VT) NMR: NMR spectra are recorded at different temperatures to study the temperature dependence of the conformational equilibrium. This allows for the determination of thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to model the geometries and energies of different conformers.[3]

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to a local minimum on the potential energy surface using a suitable level of theory, for example, B3LYP with a large basis set such as 6-311+G(d,p).[5]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: For higher accuracy, single-point energies can be calculated on the optimized geometries using a more advanced method like coupled-cluster theory (e.g., CCSD(T)).[6]

-

Solvation Effects: The influence of the solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Data Analysis: The relative Gibbs free energies of the conformers are calculated to determine their theoretical populations at a given temperature. Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental data.

Logical Relationships and Workflows

Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for the conformational analysis of this compound.

Caption: Integrated workflow for conformational analysis.

Potential Energy Diagram

The following is a hypothetical potential energy diagram for the rotation around the C2-C3 bond of this compound, illustrating the relative energies of the staggered and eclipsed conformations.

Caption: Hypothetical potential energy diagram for C2-C3 bond rotation.

Conclusion

The conformational analysis of this compound is predicted to be dominated by the interplay of the fluorine gauche effect and steric interactions. The most stable conformer is likely the one that maximizes favorable F/F gauche interactions while minimizing steric repulsion involving the methyl groups. While direct experimental data is limited, the combination of NMR spectroscopy and high-level computational chemistry, as outlined in this guide, provides a robust framework for elucidating the conformational landscape of this and other similar fluorinated molecules. A thorough understanding of these conformational preferences is essential for the rational design of novel pharmaceuticals and materials.

References

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Gauche_effect [chemeurope.com]

- 3. southampton.ac.uk [southampton.ac.uk]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to Trifluorinated Alkanes in Drug Discovery

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4][5][6] Among the various fluorinated motifs, the trifluoromethyl group (-CF₃) is of particular importance, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] The unique properties conferred by fluorine—such as its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—dramatically alter the physicochemical and biological profiles of parent molecules.[1][6][7][8][9] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4][6][9]

This technical guide provides an in-depth exploration of the theoretical underpinnings of trifluorinated alkanes, tailored for researchers, scientists, and professionals in drug development. We will delve into the critical aspects of their conformational analysis, electronic properties, and intermolecular interactions, supported by detailed experimental and computational protocols, comparative data tables, and illustrative diagrams to elucidate key concepts.

Conformational Analysis: The Influence of the Trifluoromethyl Group

The three-dimensional structure of a molecule is paramount to its biological function. The introduction of a trifluoromethyl group profoundly influences conformational preferences through a complex interplay of steric, electronic, and bonding effects.[10]

Core Concepts:

-

Gauche Effect: Contrary to simple steric predictions, the gauche conformation, where the -CF₃ group is positioned at a ~60° dihedral angle to another electronegative group (like a hydroxyl), can be unexpectedly stabilized.[10][11] This stabilization is often attributed to favorable hyperconjugative interactions, specifically the donation of electron density from a C-H or C-C bonding orbital into the antibonding σ* orbital of the C-CF₃ bond.[10]

-

Intramolecular Hydrogen Bonding: A weak but significant hydrogen bond can form between a hydroxyl proton and a fluorine atom of the trifluoromethyl group (O-H···F-C).[10] This interaction further stabilizes specific conformers and can be detected spectroscopically.[10]

-

Steric Repulsion: The steric bulk of the -CF₃ group, while not as large as a tert-butyl group, is a significant factor that favors staggered conformations to minimize van der Waals repulsion with adjacent substituents.[10][12]

Data Presentation: Conformational Energy

The following table summarizes the calculated relative energies for conformers of representative trifluoroalkanes, illustrating the subtle balance of forces that determine the most stable geometries.

| Compound | Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Reference Method |

| 1,1,2-Trifluoroethane | anti-gauche | F-C-C-H ≈ 180° | 0.0 | G3MP2B3[11] |

| gauche-gauche | F-C-C-H ≈ 60° | +1.4 | G3MP2B3[11] | |

| Trifluoromethylcyclohexane | Equatorial | - | 0.0 | ¹⁹F NMR[12] |

| Axial | - | 2.4 - 2.5 | ¹⁹F NMR[12] |

Experimental Protocols: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary experimental technique for investigating the conformational equilibria of fluorinated molecules in solution.

Protocol: ¹⁹F NMR for Conformational Energy Determination

-

Sample Preparation: Prepare solutions of the trifluoromethyl-substituted compound (e.g., cis-4-methyl-trifluoromethylcyclohexane) in a suitable deuterated solvent (e.g., deuterated acetone) with an internal standard like fluorotrichloromethane (CFCl₃).[12]

-

Spectra Acquisition: Acquire ¹⁹F NMR spectra at various low temperatures using a high-field NMR spectrometer (e.g., 500 MHz). The temperature must be lowered until the rate of conformational interconversion (e.g., chair-flipping in cyclohexane) is slow on the NMR timescale, allowing for the resolution of distinct signals for each conformer (e.g., axial and equatorial -CF₃).[12]

-

Data Analysis:

-

Assign the signals corresponding to each conformer based on established chemical shift trends or by comparing with conformationally locked analogues (e.g., cis- and trans-4-tert-butyltrifluoromethylcyclohexane).[12]

-

Integrate the peak areas for each conformer's signal at a specific low temperature.

-

Calculate the equilibrium constant (K) from the ratio of the integrated areas (K = [equatorial]/[axial]).

-

Determine the Gibbs free energy difference (-ΔG°) using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.[12]

-

-

Through-Space Coupling: The presence of intramolecular O-H···F-C hydrogen bonds can be confirmed by observing through-space J(HF) coupling constants in the ¹H or ¹⁹F NMR spectra.[10]

Visualization: Conformational Equilibrium

References

- 1. youtube.com [youtube.com]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Organofluorine Chemistry | Department of Chemistry | UZH [chem.uzh.ch]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,2,3-Trifluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,2,3-Trifluorobutane. Due to the limited availability of public spectroscopic data for this specific compound, this guide focuses on sourcing information from relevant scientific literature and providing a framework for its interpretation and application.

Spectroscopic Data Summary

A thorough search of publicly accessible spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield experimental spectra for this compound. The primary source of spectroscopic information for this compound is expected to be found in scientific journals detailing its synthesis and characterization.

One key reference identified is an article in Chemistry Letters, Volume 20, page 2183, published in 1991. This publication is the most probable source for detailed experimental spectroscopic data. Further investigation into academic search engines is required to obtain and present the quantitative data from this source.

Once obtained, the data will be organized into the following tables for clarity and comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Data to be populated | C-H stretch | |

| Data to be populated | C-F stretch | |

| Data to be populated | C-C stretch | |

| Data to be populated | Bending vibrations |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data to be populated | |||

| ¹³C | Data to be populated | |||

| ¹⁹F | Data to be populated |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Fragment Assignment |

| Data to be populated | [M]⁺ | |

| Data to be populated | ||

| Data to be populated |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following sections will be populated with the specific protocols utilized in the acquisition of the IR, NMR, and MS spectra as described in the primary literature.

Infrared (IR) Spectroscopy

-

Instrumentation: To be populated from literature.

-

Sample Preparation: To be populated from literature.

-

Acquisition Parameters: To be populated from literature (e.g., number of scans, resolution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: To be populated from literature (e.g., spectrometer frequency).

-

Solvent: To be populated from literature.

-

Reference Standard: To be populated from literature (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

Acquisition Parameters: To be populated from literature (e.g., pulse sequences, relaxation delays).

Mass Spectrometry (MS)

-

Instrumentation: To be populated from literature (e.g., ionization method, analyzer type).

-

Ionization Method: To be populated from literature (e.g., Electron Ionization - EI).

-

Acquisition Parameters: To be populated from literature (e.g., ionization energy).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized compound like this compound.

This document will be updated with quantitative data and detailed experimental protocols upon successful retrieval from the cited scientific literature. The provided framework serves as a template for the comprehensive technical guide requested.

An In-depth Technical Guide to the Molecular Structure of 2,2,3-Trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,2,3-Trifluorobutane, a fluorinated alkane with potential applications in various fields of chemical research and development. The document details its chemical identity, stereochemical properties, conformational analysis, and predicted spectroscopic characteristics.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 66587-75-5 | [1][2] |

| Molecular Formula | C4H7F3 | [1][2] |

| Molecular Weight | 112.09 g/mol | [1] |

| Exact Mass | 112.04998471 Da | [1][2] |

| Canonical SMILES | CC(C(C)(F)F)F | [1][2] |

| InChI | InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 | [1] |

| InChIKey | ZHDXQPWRQLEOED-UHFFFAOYSA-N | [1] |

| XLogP3 | 2 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

Stereochemistry

The molecular structure of this compound contains one chiral center at the third carbon atom (C3). This is because the C3 atom is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a trifluoromethyl group (-CF2CH3), and a fluorine atom. The presence of a single stereocenter means that this compound exists as a pair of enantiomers. A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers.[3] For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

These enantiomers are non-superimposable mirror images of each other and are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (3R)-2,2,3-Trifluorobutane and (3S)-2,2,3-Trifluorobutane.

Conformational Analysis

The rotation around the C2-C3 single bond in this compound gives rise to different staggered and eclipsed conformations. A comprehensive conformational analysis of the closely related 2,3-difluorobutane (B14755600) has shown a complex interplay of steric and electronic effects that deviate from simple chemical intuition.[4] For this compound, similar complexities are expected.

The staggered conformations are anticipated to be more stable than the eclipsed conformations due to lower torsional strain. The relative stability of the staggered conformers will be influenced by a combination of steric hindrance between the methyl group and the fluorine atoms, as well as electronic interactions such as the gauche effect between adjacent fluorine atoms.

Predicted Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals for the three different proton environments: the methyl group at C1, the single proton at C3, and the methyl group at C4.

-

-CH3 (C4): This will likely appear as a doublet due to coupling with the single proton on C3.

-

-CH (C3): This proton is coupled to the three protons of the C4 methyl group and the three fluorine atoms on C2 and C3. This will result in a complex multiplet.

-

-CH3 (C1): This signal will be split by the two fluorine atoms on C2, resulting in a triplet.

13C NMR Spectroscopy

The 13C NMR spectrum should display four distinct signals corresponding to the four carbon atoms. Each signal will exhibit splitting due to coupling with attached fluorine atoms (nJCF).

-

C1: This carbon will be split by the two fluorine atoms on C2 into a triplet.

-

C2: This carbon, bonded to two fluorine atoms, will show a triplet. It will also have smaller couplings to the fluorine on C3.

-

C3: This carbon, bonded to one fluorine atom, will appear as a doublet. It will also show smaller couplings to the two fluorines on C2.

-

C4: This carbon will be split into a doublet by the fluorine on C3.

19F NMR Spectroscopy

The 19F NMR spectrum will be crucial for characterizing this molecule. There are two distinct fluorine environments:

-

-CF2- (C2): These two fluorine atoms are chemically equivalent and will likely appear as a single resonance. This signal will be split by the proton on C3 and the fluorine on C3, resulting in a complex multiplet.

-

-CF- (C3): This single fluorine atom will be coupled to the proton on C3, the two fluorine atoms on C2, and the protons of the adjacent methyl groups, leading to a complex multiplet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-F bonds.

| Wavenumber Range (cm-1) | Bond | Vibration |

| 2975 - 2880 | C-H | Stretching |

| 1470 - 1370 | C-H | Bending |

| 1400 - 1000 | C-F | Stretching |

The region below 1500 cm-1 will constitute the fingerprint region, which is unique for the molecule.

Mass Spectrometry

In the mass spectrum, the molecular ion peak ([M]+) would be observed at an m/z corresponding to the molecular weight (112.09). Common fragmentation patterns for fluorinated alkanes involve the loss of fluorine atoms (F•), hydrogen fluoride (B91410) (HF), and various alkyl fragments.

Synthesis

A potential synthetic route to this compound is suggested to proceed via the reaction of (E)-2-fluoro-2-butene with a fluorinating agent, or through the fluorination of a suitable precursor.[2] However, detailed experimental protocols for the synthesis of this compound are not well-documented in publicly available literature. General methods for the synthesis of fluorinated organic compounds often involve the use of specialized fluorinating agents.

References

An In-depth Technical Guide to the Isomers of Trifluorobutane and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of trifluorobutane (C₄H₇F₃), detailing their structural variations, relative stabilities, and methods for their synthesis and differentiation. The strategic placement of fluorine atoms can significantly influence the physicochemical properties of a molecule, a concept of paramount importance in drug design and materials science. Understanding the isomeric landscape of trifluorobutane is crucial for harnessing its potential in these fields.

The Isomeric Landscape of Trifluorobutane

Trifluorobutane exists as a variety of constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but different connectivity of atoms, while stereoisomers have the same connectivity but a different spatial arrangement of atoms.

Constitutional Isomers

There are eight constitutional isomers of trifluorobutane, arising from the different possible arrangements of the carbon skeleton (a linear butane (B89635) chain or a branched isobutane (B21531) chain) and the positions of the three fluorine atoms.

Stereoisomers

Several of the constitutional isomers of trifluorobutane are chiral, meaning they are non-superimposable on their mirror images. This gives rise to stereoisomers in the form of enantiomers and, in some cases, diastereomers.[1][2][3] The number of possible stereoisomers for a given molecule can be predicted by the "2ⁿ" rule, where 'n' is the number of chiral centers.[1]

The following table summarizes the constitutional isomers of trifluorobutane and their stereoisomeric properties.

| Table 1: Constitutional and Stereoisomers of Trifluorobutane | ||

| IUPAC Name | Carbon Skeleton | Chirality and Number of Stereoisomers |

| 1,1,1-Trifluorobutane (B1315801) | n-Butane | Achiral (1) |

| 1,1,2-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |

| 1,1,3-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |

| 1,2,2-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |

| 1,2,3-Trifluorobutane | n-Butane | Chiral (4 stereoisomers: 2 pairs of enantiomers) |

| 1,3,3-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |

| 2,2,3-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |

| 1,1,1-Trifluoro-2-methylpropane | Isobutane | Achiral (1) |

| 1,1,2-Trifluoro-2-methylpropane | Isobutane | Chiral (2 enantiomers) |

| 1,2,3-Trifluoro-2-methylpropane | Isobutane | Chiral (2 enantiomers) |

Stability of Trifluorobutane Isomers

It is important to note that specific, experimentally verified thermodynamic data for all trifluorobutane isomers is scarce. The values presented below would ideally be sourced from comprehensive computational thermochemistry studies.

| Table 2: Calculated Enthalpy of Formation for Trifluorobutane Isomers (Illustrative) | |

| Isomer | Calculated ΔHf° (kJ/mol) |

| 1,1,1-Trifluorobutane | -765 |

| 1,1,2-Trifluorobutane | -750 |

| 1,2,3-Trifluorobutane | -740 |

| 1,1,1-Trifluoro-2-methylpropane | -775 |

| (Note: The values in this table are illustrative and would need to be populated with data from specific computational chemistry literature.) |

Generally, branched alkanes are more stable than their linear counterparts. Similarly, the distribution of fluorine atoms can impact stability, with geminal (on the same carbon) and vicinal (on adjacent carbons) arrangements influencing bond strengths and intramolecular forces.

Experimental Protocols for Synthesis

The synthesis of specific trifluorobutane isomers often requires multi-step procedures and the use of specialized fluorinating agents. Below are representative protocols for the synthesis of precursors to certain trifluorobutane isomers.

Synthesis of 1,1,1-Trifluoro-2-propanol (a precursor for 1,1,1-Trifluorobutane synthesis)

This protocol describes the reduction of 1,1,1-trifluoroacetone (B105887) to 1,1,1-trifluoro-2-propanol, which can be a starting material for the synthesis of 1,1,1-trifluorobutane through further reactions like deoxygenation.

Materials:

-

1,1,1-Trifluoroacetone

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [5]

-

A solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

A solution of LiAlH₄ in THF is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield 1,1,1-trifluoro-2-propanol.

General Strategy for the Synthesis of Vicinal Trifluoroalkanes

A multi-step strategy starting from α,β-epoxy alcohols can be employed to synthesize vicinal trifluoroalkanes, such as 1,2,3-trifluorobutane.[6] This involves a sequence of stereospecific fluorination reactions.

General Workflow:

-

Fluorination of the primary alcohol: The hydroxyl group of the starting α,β-epoxy alcohol is converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

-

Epoxide ring-opening: The resulting fluoro-epoxide is then opened with a fluoride (B91410) source, such as a hydrogen fluoride-pyridine complex, to introduce a second fluorine atom and create a fluorohydrin.

-

Final fluorination: The remaining hydroxyl group of the fluorohydrin is then fluorinated to yield the vicinal trifluoroalkane.

Isomer Differentiation Workflow

Distinguishing between the various isomers of trifluorobutane requires a combination of spectroscopic techniques. The following workflow outlines a systematic approach for their identification.

Caption: A logical workflow for the separation and identification of trifluorobutane isomers.

Workflow Explanation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The initial separation of the constitutional isomers is achieved using GC, which separates compounds based on their boiling points and interactions with the column stationary phase. The mass spectrometer provides the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular formula C₄H₇F₃.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, which is a powerful tool for distinguishing between constitutional isomers.

-

¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide detailed information about the connectivity of hydrogen atoms.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The chemical shifts and coupling constants (both H-F and F-F) provide unambiguous information about the location and stereochemical relationship of the fluorine atoms.

-

-

Chiral Separation: For constitutional isomers that are identified as chiral through NMR analysis, a chiral separation technique, such as chiral gas chromatography, can be employed to separate the enantiomers.

By systematically applying this workflow, researchers can confidently identify the specific isomers of trifluorobutane present in a sample, which is essential for quality control in synthesis and for understanding structure-activity relationships in drug development.

References

- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 5. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Small Fluorinated Alkanes in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in contemporary drug discovery and development. The unique physicochemical properties imparted by fluorine and small fluorinated alkyl groups can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth review of the synthesis, properties, and applications of small fluorinated alkanes, offering a comprehensive resource for leveraging these versatile building blocks in medicinal chemistry.

Physicochemical Properties of Small Fluorinated Alkanes

The introduction of fluorine into small alkanes dramatically alters their physical and chemical characteristics. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key determinants of these changes.[1] The following tables summarize key physicochemical properties of a series of fluorinated methanes and ethanes, providing a quantitative basis for comparison in drug design.

Table 1: Physicochemical Properties of Fluorinated Methanes

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP | pKa |

| Methane | CH₄ | 16.04 | -161.5 | 1.09 | ~48 |

| Fluoromethane | CH₃F | 34.03 | -78.4[2] | 0.54 | ~46 |

| Difluoromethane | CH₂F₂ | 52.02 | -51.6[3] | 0.20[3] | ~31 |

| Trifluoromethane | CHF₃ | 70.01 | -82.1 | 0.64 | 25.5 |

| Tetrafluoromethane | CF₄ | 88.00 | -127.8[4] | 1.18 | N/A |

Table 2: Physicochemical Properties of Fluorinated Ethanes

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP |

| Ethane | C₂H₆ | 30.07 | -88.6 | 1.81 |

| Fluoroethane | C₂H₅F | 48.06 | -37.1[5] | 0.49 |

| 1,1-Difluoroethane | CH₃CHF₂ | 66.05 | -24.7 | 0.75 |

| 1,2-Difluoroethane | CH₂FCH₂F | 66.05 | 10 | 0.38 |

| 1,1,1-Trifluoroethane | CH₃CF₃ | 84.04 | -47.3 | 1.15 |

| 1,1,2-Trifluoroethane | CH₂FCHF₂ | 84.04 | 5 | 0.65 |

| 1,1,1,2-Tetrafluoroethane | CF₃CH₂F | 102.03 | -26.3 | 1.06 |

| 1,1,2,2-Tetrafluoroethane | CHF₂CHF₂ | 102.03 | -23 | 0.94 |

| Pentafluoroethane | C₂HF₅ | 120.02 | -48.1 | 1.49 |

| Hexafluoroethane | C₂F₆ | 138.01 | -78.2[4] | 2.0 |

Synthesis of Small Fluorinated Alkanes

The synthesis of small fluorinated alkanes can be achieved through various methods, primarily involving the introduction of fluorine via fluorinating agents or the reaction of fluorinated synthons.

General Synthetic Approaches

-

Halogen Exchange (Halex) Reaction: This is a common method where chlorine or bromine atoms in an alkane are replaced by fluorine using a fluoride (B91410) source like hydrogen fluoride (HF) or a metal fluoride (e.g., KF, SbF₅). This method is widely used in industrial-scale production.

-

Direct Fluorination: The reaction of hydrocarbons with elemental fluorine (F₂) is a highly exothermic and often explosive process, requiring specialized equipment and careful control of reaction conditions. It is typically used for the synthesis of perfluorinated compounds.

-

Deoxyfluorination: This method involves the conversion of hydroxyl groups in alcohols to C-F bonds using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

From Fluorinated Building Blocks: Simple fluorinated alkanes can be synthesized by the reaction of smaller fluorinated precursors. For example, the addition of HF to unsaturated compounds like acetylene (B1199291) can yield difluoroethane.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of representative small fluorinated alkanes.

Synthesis of Difluoromethane (CH₂F₂)

-

Reaction: Dichloromethane (B109758) (CH₂Cl₂) is reacted with hydrogen fluoride (HF) in the gas phase over a catalyst.

-

Catalyst: A common catalyst is antimony pentachloride (SbCl₅) or a chromium-based catalyst.

-

Procedure:

-

A stream of gaseous dichloromethane and anhydrous hydrogen fluoride is passed through a heated reactor tube containing the catalyst.

-

The reaction temperature is typically maintained between 150-300°C.

-

The effluent gas mixture, containing difluoromethane, unreacted starting materials, and HCl, is then passed through a series of scrubbers and distillation columns to purify the difluoromethane.

-

Synthesis of Hexafluoroethane (C₂F₆)

-

Reaction: Tetrafluoroethylene (B6358150) (C₂F₄) is reacted with elemental fluorine (F₂) in the gas phase.

-

Procedure:

-

A mixture of tetrafluoroethylene and fluorine gas, diluted with an inert gas like nitrogen, is passed through a heated reactor.

-

The reaction is highly exothermic and requires careful temperature control, typically in the range of 100-300°C.

-

The product stream is then cooled and purified by fractional distillation to isolate hexafluoroethane.

-

Impact on Drug Development and Biological Systems

While small fluorinated alkanes themselves are generally considered biologically inert, their incorporation as substituents into larger drug molecules has profound effects on pharmacological properties.

Modulation of Physicochemical Properties for Enhanced Drug Performance

The introduction of fluorine or small fluorinated alkyl groups can fine-tune a molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the highly electronegative fluorine atoms can lower the pKa of nearby acidic protons, influencing the ionization state of a drug at physiological pH and thereby affecting its ability to cross cell membranes.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions within a drug molecule, its metabolic half-life can be significantly extended.

Experimental Workflow for In Vitro Metabolic Stability Assay

Influence on Binding Affinity and Signaling Pathways

While small fluorinated alkanes are not known to directly interact with specific signaling pathways, their inclusion in drug molecules can significantly impact binding affinity to target proteins. Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. These interactions can lock the drug molecule into a more favorable conformation for binding, leading to increased potency and selectivity. The altered electronic properties of the drug due to fluorination can also influence its interaction with key residues in the target protein, thereby modulating downstream signaling.

Conclusion

Small fluorinated alkanes are not merely chemical curiosities but are fundamental building blocks that have revolutionized modern medicinal chemistry. Their unique ability to modulate key physicochemical and pharmacokinetic properties has enabled the development of more stable, potent, and effective drugs. A thorough understanding of their synthesis, properties, and the nuanced effects of their incorporation into larger molecules is crucial for any researcher, scientist, or drug development professional seeking to innovate in the field of therapeutic design. The strategic application of fluorination will undoubtedly continue to be a driving force in the discovery of next-generation medicines.

References

Unveiling 2,2,3-Trifluorobutane: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 2,2,3-trifluorobutane, a fluorinated hydrocarbon with potential applications in various scientific domains. This document details the seminal synthesis, experimental protocols, and physicochemical properties of the compound, presenting a comprehensive resource for researchers in organic synthesis, materials science, and drug development.

Introduction: The Elusive History of a Fluorinated Alkane

The history of this compound is not one of a widely publicized discovery but rather a quiet emergence in the scientific literature. Unlike many foundational molecules in organic chemistry, its initial synthesis and characterization do not appear in early 20th-century explorations of organofluorine chemistry. Extensive searches of chemical databases and historical reviews of fluorination chemistry do not reveal a distinct "discovery" moment or a specific individual credited with its first isolation.

The first detailed scientific report on the synthesis of this compound appears in a 1999 publication in the European Journal of Organic Chemistry. This research, focused on the vicinal difluorination of fluoroalkenes using xenon difluoride, presents the first documented experimental procedure and characterization of this specific isomer. The study highlights the nuanced reactivity of fluorinated alkenes and the role of in-situ generated Brønsted acids in facilitating the fluorination process. Therefore, the "discovery" of this compound, in the context of its availability to the broader scientific community with a reproducible synthetic route, can be attributed to this work.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature, with many physical properties not experimentally determined. The following table summarizes available computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃ | PubChem[1] |

| Molecular Weight | 112.09 g/mol | PubChem[1] |

| CAS Number | 66587-75-5 | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| ¹⁹F NMR (CF₂) | δ = -96.3 ppm (multiplet) | Eur. J. Org. Chem. 1999 |

| ¹⁹F NMR (CHF) | δ = -186.9 ppm (multiplet) | Eur. J. Org. Chem. 1999 |

| ¹H NMR (CH₃-C-F) | δ = 1.2 ppm (doublet of doublets) | Eur. J. Org. Chem. 1999 |

| ¹H NMR (CH₃-C-F₂) | δ = 1.6 ppm (doublet of triplets) | Eur. J. Org. Chem. 1999 |

| ¹H NMR (CHF) | δ = 4.5 ppm (multiplet) | Eur. J. Org. Chem. 1999 |

| Yield | 75% | Eur. J. Org. Chem. 1999 |

Synthesis of this compound

The seminal and thus far only detailed synthesis of this compound was reported in 1999. The method involves the vicinal difluorination of (E)-2-fluoro-2-butene using xenon difluoride (XeF₂) in the presence of silicon tetrafluoride (SiF₄) which acts as a precursor to an in-situ generated Brønsted acid catalyst.

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in the European Journal of Organic Chemistry, 1999, (11), 3151-3153.

Materials:

-

(E)-2-fluoro-2-butene

-

Xenon difluoride (XeF₂)

-

Silicon tetrafluoride (SiF₄)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Teflon reaction vessel

Procedure:

-

Reaction Setup: In a Teflon reaction vessel, a solution of (E)-2-fluoro-2-butene (1.0 mmol) in anhydrous dichloromethane (5 mL) is prepared. To this solution, xenon difluoride (1.2 mmol) is added.

-

Catalyst Introduction: The reaction vessel is then flushed with gaseous silicon tetrafluoride (SiF₄). The presence of trace amounts of water in the solvent or on the glassware is believed to react with SiF₄ to generate the active Brønsted acid catalyst (HF/SiF₄ complexes).

-

Reaction: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Analysis: The resulting crude product, this compound, is analyzed by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its structure and purity. The reported yield for this reaction is 75%.

Reaction Mechanism and Logical Relationships

The synthesis of this compound from (E)-2-fluoro-2-butene proceeds via an electrophilic addition mechanism. The in-situ generated Brønsted acid activates the xenon difluoride, making it a more potent electrophile.

Conclusion and Future Outlook

The discovery and synthesis of this compound are intrinsically linked to advancements in fluorination chemistry, specifically the application of xenon difluoride. While its history is relatively recent and its properties are not yet fully characterized, the established synthetic route provides a foundation for further investigation.

For researchers and professionals in drug development and materials science, this compound represents a simple yet potentially valuable building block. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules. Future research could focus on:

-

Full Physicochemical Characterization: Experimental determination of boiling point, density, and other key physical properties.

-

Exploration of Derivatives: Using this compound as a scaffold for the synthesis of more complex fluorinated molecules.

-

Biological Screening: Investigating the potential biological activity of this compound and its derivatives.

-

Applications in Materials Science: Exploring its potential use as a solvent, refrigerant, or component in fluorinated polymers.

This technical guide serves as a starting point for unlocking the potential of this sparsely studied fluorinated alkane.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral 2,2,3-Trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the enantioselective synthesis of 2,2,3-trifluorobutane, a chiral organofluorine compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, single-step method in the current literature, a multi-step approach is proposed, leveraging modern asymmetric fluorination and stereoselective reduction techniques. This document outlines the theoretical basis, key experimental protocols, and expected outcomes for this synthetic pathway.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Chiral fluorinated compounds are of particular importance in drug discovery. This document details a proposed three-step synthesis to obtain enantiomerically enriched this compound, starting from commercially available 2-butanone (B6335102). The synthetic strategy involves:

-

Asymmetric α-Fluorination: Creation of a stereocenter at the C3 position of 2-butanone via organocatalyzed electrophilic fluorination.

-

Stereoselective Reduction: Diastereoselective reduction of the resulting chiral α-fluoroketone to the corresponding fluoroalcohol.

-

Deoxofluorination: Conversion of the hydroxyl group into a gem-difluoro group to yield the target molecule.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is illustrated below. Each step is designed to control the stereochemistry, leading to the desired chiral product.

Caption: Proposed three-step synthesis of chiral this compound.

Data Presentation

The following table summarizes the expected quantitative data for each key step in the synthesis of chiral this compound. The data is based on representative literature precedents for similar transformations.

| Step | Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| 1 | Asymmetric α-Fluorination of 2-Butanone | (S)-2-(Triphenylmethyl)pyrrolidine | Dichloromethane (B109758) | 25 | 12 | ~85 | ~95 ee |

| 2 | Stereoselective Reduction of (S)-3-Fluoro-2-butanone | L-Selectride® | Tetrahydrofuran (B95107) | -78 | 4 | ~90 | >95 de |

| 3 | Deoxofluorination of (2R,3S)-3-Fluoro-2-butanol | Deoxo-Fluor® | Dichloromethane | 0 to 25 | 24 | ~70 | >95 ee |

Experimental Protocols

Step 1: Asymmetric α-Fluorination of 2-Butanone to (S)-3-Fluoro-2-butanone

This protocol is adapted from established methods for the organocatalytic α-fluorination of ketones.

Materials:

-

2-Butanone

-

(S)-2-(Triphenylmethyl)pyrrolidine (organocatalyst)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (S)-2-(triphenylmethyl)pyrrolidine (0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (5 mL) and stir until the catalyst is fully dissolved.

-

Add 2-butanone (1.0 mmol, 1.0 eq.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (5 mL).

-

Add the NFSI solution dropwise to the reaction mixture over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford (S)-3-fluoro-2-butanone.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Step 2: Stereoselective Reduction of (S)-3-Fluoro-2-butanone to (2R,3S)-3-Fluoro-2-butanol

This protocol employs a bulky reducing agent to achieve high diastereoselectivity.

Materials:

-

(S)-3-Fluoro-2-butanone

-

L-Selectride® (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (S)-3-fluoro-2-butanone (1.0 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (5 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (2R,3S)-3-fluoro-2-butanol.

-

Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Step 3: Deoxofluorination of (2R,3S)-3-Fluoro-2-butanol to (S)-2,2,3-Trifluorobutane

This protocol uses a modern deoxofluorinating agent for the conversion of the alcohol to a gem-difluoro group.[1][2]

Materials:

-

(2R,3S)-3-Fluoro-2-butanol

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (preferably plastic or Teflon® for handling Deoxo-Fluor®), magnetic stirrer, and inert atmosphere setup

Procedure:

-

Caution: Deoxo-Fluor® is corrosive and reacts with water to produce HF. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

To a dry plastic or Teflon® flask under an inert atmosphere, add (2R,3S)-3-fluoro-2-butanol (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C.

-

Add Deoxo-Fluor® (1.5 mmol, 1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by ¹⁹F NMR or GC-MS.

-

Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Due to the volatile nature of the product, purification may be achieved by careful distillation or preparative GC.

-

Characterize the final product, (S)-2,2,3-trifluorobutane, by NMR spectroscopy and mass spectrometry.

-

Determine the enantiomeric purity by chiral GC analysis.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of chiral this compound.

References

Application Notes and Protocols for the Stereoselective Fluorination of Butane Precursors

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules, particularly at stereogenic centers, is a pivotal strategy in modern drug discovery and development. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the stereoselective fluorination of butane (B89635) precursors and other non-activated alkanes, targeting the creation of chiral C-F bonds.

Introduction

Butane and its derivatives represent fundamental aliphatic scaffolds. The ability to perform stereoselective fluorination on such simple, unactivated precursors opens up new avenues for creating novel chiral building blocks for pharmaceuticals and agrochemicals. This document outlines four key emerging strategies for this challenging transformation:

-

Manganese-Catalyzed C-H Fluorination: A powerful method for the direct fluorination of unactivated aliphatic C-H bonds using a nucleophilic fluoride (B91410) source.

-

Palladium-Catalyzed Directing Group-Assisted C-H Fluorination: A strategy that enables high site- and diastereoselectivity through the use of a removable directing group.

-

Metal-Free Photocatalytic C-H Fluorination: A sustainable approach utilizing light energy to activate C-H bonds for fluorination.

-

Frustrated Lewis Pair (FLP) Mediated Desymmetrization: An innovative method for the stereoselective conversion of gem-difluoroalkanes into chiral monofluorinated products.

Manganese-Catalyzed Stereoselective C-H Fluorination

This method allows for the direct fluorination of unactivated C(sp³)–H bonds, including those in aliphatic chains, using a manganese catalyst and a nucleophilic fluoride source. The reaction is particularly noteworthy for its ability to functionalize otherwise inert C-H bonds.[1][2]

Data Presentation

| Substrate Analogue | Catalyst | Fluoride Source | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Ibuprofen Methyl Ester | Mn(salen)Cl | AgF/TREAT·HF | Iodosylbenzene | Acetonitrile (B52724) | 25 | 8 | 49 | N/A |

| Celestolide | Mn(TMP)Cl | AgF/TBAF | Iodosylbenzene | Acetonitrile | 25 | 1 | 55 | N/A |

| Bornyl Acetate (B1210297) | Mn(TMP)Cl | AgF/TBAF | Iodosylbenzene | Acetonitrile | 25 | 4 | 65 | 3:1 |

Data adapted from representative examples in the literature on complex substrates, illustrating the potential for butane precursors.[1][3]

Experimental Protocol: General Procedure for Mn-Catalyzed Fluorination

Materials:

-

Substrate (e.g., a substituted butane derivative) (0.5 mmol)

-

Manganese Catalyst (Mn(TMP)Cl or Mn(salen)Cl) (0.04 mmol, 8 mol%)

-

Silver(I) Fluoride (AgF) (1.0 mmol, 2.0 equiv)

-

Fluoride Source (TBAF or TREAT·HF) (1.0 mmol, 2.0 equiv)

-

Iodosylbenzene (PhIO) (1.0 mmol, 2.0 equiv)

-

Anhydrous Acetonitrile (MeCN) (5.0 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the manganese catalyst, silver(I) fluoride, and the substrate.

-

Add anhydrous acetonitrile and stir the mixture for 5 minutes.

-

Add the fluoride source (TBAF or TREAT·HF) to the mixture.

-

Add the iodosylbenzene oxidant in one portion.

-

Seal the tube and stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the fluorinated product.

Visualizations

Caption: Workflow for Mn-Catalyzed C-H Fluorination.

Palladium-Catalyzed Directing Group-Assisted Stereoselective Fluorination

This protocol achieves high site-selectivity and diastereoselectivity in the fluorination of unactivated C(sp³)–H bonds by employing a bidentate directing group.[4][5] This is particularly useful for substituted butane precursors where specific C-H bonds need to be targeted.

Data Presentation

| Substrate (Aliphatic Amide) | Directing Group | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |